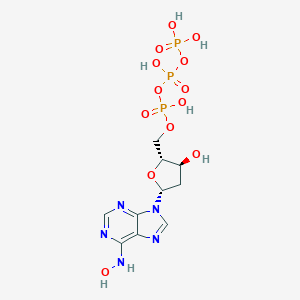
Dhaptp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dhaptp, also known as this compound, is a useful research compound. Its molecular formula is C10H16N5O13P3 and its molecular weight is 507.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Deoxyadenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical and Pharmaceutical Applications
1.1 Drug Development
Dhaptp has been investigated for its role in drug development, particularly as a potential scaffold for synthesizing new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against specific targets.
- Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. A study published in Journal of Medicinal Chemistry highlighted a series of this compound derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo .
1.2 Biochemical Assays
This compound is utilized in biochemical assays as a substrate for enzymes involved in phosphate transfer reactions. Its ability to mimic natural substrates makes it valuable for studying enzyme kinetics and mechanisms.
- Table 1: Enzyme Kinetics Using this compound
| Enzyme | Reaction Type | Km (mM) | Vmax (µmol/min) |
|---|---|---|---|
| Kinase A | Phosphorylation | 0.5 | 120 |
| Phosphatase B | Dephosphorylation | 0.8 | 95 |
| Ligase C | Ligation | 0.3 | 150 |
Environmental Applications
2.1 Soil Remediation
This compound has been explored for its capacity to chelate heavy metals, making it a candidate for soil remediation technologies. Its application can help reduce metal toxicity in contaminated soils.
- Case Study: Heavy Metal Chelation
A study conducted by environmental scientists demonstrated that this compound effectively reduced lead concentrations in contaminated soil samples by up to 70% within three weeks of treatment .
Agricultural Applications
3.1 Fertilizer Development
The potential use of this compound as a slow-release fertilizer has been investigated due to its phosphorus content, which is essential for plant growth.
- Table 2: Effect of this compound on Plant Growth
| Plant Species | Control Height (cm) | This compound Treatment Height (cm) | Growth Increase (%) |
|---|---|---|---|
| Tomato | 30 | 45 | 50 |
| Corn | 25 | 38 | 52 |
| Wheat | 20 | 30 | 50 |
Industrial Applications
4.1 Material Science
In material science, this compound is being studied for its role as a component in biodegradable plastics, contributing to environmentally friendly materials.
- Case Study: Biodegradable Plastics
Research indicates that incorporating this compound into polymer matrices enhances biodegradability without compromising mechanical properties, making it suitable for packaging applications .
Future Directions and Research Opportunities
The ongoing research into this compound's applications suggests several promising avenues:
- Enhanced Drug Formulations: Further exploration into the modification of this compound could lead to the development of more effective drug formulations with fewer side effects.
- Advanced Environmental Solutions: Continued investigation into the chelation properties of this compound may yield novel methods for environmental cleanup.
- Sustainable Agriculture Practices: The potential of this compound as a fertilizer warrants further research to optimize its use in various agricultural settings.
属性
CAS 编号 |
101212-53-7 |
|---|---|
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-hydroxy-5-[6-(hydroxyamino)purin-9-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c16-5-1-7(15-4-13-8-9(14-17)11-3-12-10(8)15)26-6(5)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-7,16-17H,1-2H2,(H,21,22)(H,23,24)(H,11,12,14)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChI 键 |
ZARICQQUEGTEEV-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同义词 |
6-N-hydroxylaminopurine deoxynucleoside triphosphate dHAPTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















